molecular formula C9H16BrNO B14025288 3-Bromo-1-tert-butylpiperidin-2-one CAS No. 1340526-76-2

3-Bromo-1-tert-butylpiperidin-2-one

Cat. No.: B14025288
CAS No.: 1340526-76-2
M. Wt: 234.13 g/mol
InChI Key: PCNKKRMNBKXLMF-UHFFFAOYSA-N
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Description

3-Bromo-1-tert-butylpiperidin-2-one is a specialized piperidinone derivative designed for advanced pharmaceutical research and organic synthesis. Piperidine and piperidinone scaffolds are recognized as privileged structures in medicinal chemistry, forming the core of more than twenty classes of pharmaceuticals and numerous alkaloids . The bromine substituent at the 3-position serves as a versatile handle for further functionalization, enabling reactions such as nucleophilic substitutions or metal-catalyzed cross-couplings to create diverse compound libraries . The tert-butyl group on the nitrogen atom can significantly influence the molecule's steric and electronic properties, potentially enhancing metabolic stability and binding selectivity in biological assays. Research into similar 3-bromopiperidin-2-one analogs highlights their utility as key intermediates in the synthesis of potential therapeutics . Piperidine derivatives are extensively investigated for their biological activities, including roles as histamine H3 receptor ligands and monoamine oxidase B (MAO B) inhibitors, representing a novel approach for developing dual-target ligands for complex neurological conditions . Furthermore, such fused and substituted piperidinone structures are commonly employed in the synthesis of CGRP receptor antagonists and other biologically active molecules . This compound is provided as a high-purity building block to accelerate drug discovery efforts. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

CAS No.

1340526-76-2

Molecular Formula

C9H16BrNO

Molecular Weight

234.13 g/mol

IUPAC Name

3-bromo-1-tert-butylpiperidin-2-one

InChI

InChI=1S/C9H16BrNO/c1-9(2,3)11-6-4-5-7(10)8(11)12/h7H,4-6H2,1-3H3

InChI Key

PCNKKRMNBKXLMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CCCC(C1=O)Br

Origin of Product

United States

Preparation Methods

N-tert-butyl Protection of Piperidin-2-one

The starting material, piperidin-2-one, is typically protected at the nitrogen atom with a tert-butyl group to prevent unwanted side reactions during bromination. This is commonly achieved by reacting piperidin-2-one with tert-butyl chloroformate or tert-butyl bromide under basic conditions.

  • Typical reagents and conditions:
    • Base: Potassium carbonate or sodium hydride
    • Solvent: N,N-Dimethylformamide (DMF) or tetrahydrofuran (THF)
    • Temperature: Room temperature to 60°C
    • Time: Several hours to overnight

This step yields 1-tert-butylpiperidin-2-one with high selectivity.

Bromination at the 3-Position

Selective bromination at the 3-position of the piperidin-2-one ring is achieved using brominating agents under controlled conditions to avoid multiple substitutions.

  • Common brominating agents:

    • Bromine (Br2)
    • N-bromosuccinimide (NBS)
    • Tetra-N-butylammonium tribromide
  • Typical reaction conditions:

    • Solvent: 1,4-dioxane, dichloromethane, or tetrahydrofuran (THF)
    • Temperature: 0°C to room temperature
    • Time: 1 to 8 hours
    • Use of catalysts or additives such as acids or bases to control regioselectivity

For example, bromine can be added dropwise to a cooled solution of 1-tert-butylpiperidin-2-one in 1,4-dioxane at 0°C, stirring for 1 hour to achieve selective 3-bromination.

Workup and Purification

After completion of the bromination reaction, the mixture is typically quenched with acetic acid or water, followed by extraction with ethyl acetate or dichloromethane. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. Purification is commonly performed by silica gel column chromatography using gradients of ethyl acetate and hexane or petroleum ether.

Comparative Data Table of Preparation Conditions

Step Reagents/Conditions Yield (%) Notes
N-tert-butyl protection Piperidin-2-one, tert-butyl chloroformate, K2CO3, DMF, 60°C, overnight 85-95 High selectivity, mild conditions
Bromination at 3-position Br2, 1,4-dioxane, 0°C to RT, 1-2 h 50-70 Controlled addition prevents overbromination
Bromination alternative NBS, THF, 0°C, 3-4 h 60-75 Milder, less hazardous than Br2
Purification Silica gel chromatography, EtOAc/hexane gradient - Essential for high purity

Representative Experimental Procedure

A typical preparation procedure based on literature precedents and patent disclosures is as follows:

  • Protection Step:

    • Dissolve piperidin-2-one (1 equivalent) in dry DMF.
    • Add potassium carbonate (1.5 equivalents) and tert-butyl chloroformate (1.2 equivalents).
    • Stir the reaction mixture at 60°C for 12 hours.
    • Cool, dilute with water, extract with ethyl acetate, wash, dry, and concentrate to yield 1-tert-butylpiperidin-2-one.
  • Bromination Step:

    • Dissolve 1-tert-butylpiperidin-2-one in 1,4-dioxane.
    • Cool the solution to 0°C.
    • Add bromine dropwise with stirring.
    • Allow the reaction to proceed for 1 hour at 0°C, then warm to room temperature and stir for an additional hour.
    • Quench with acetic acid, extract with ethyl acetate, wash, dry, and concentrate.
    • Purify by silica gel chromatography to isolate 3-bromo-1-tert-butylpiperidin-2-one.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR):
    • $$^{1}H$$ NMR typically shows characteristic signals for the tert-butyl group (singlet near 1.4 ppm) and the brominated methine proton (downfield shifted due to bromine).
  • Mass Spectrometry (MS):
    • Molecular ion peak corresponding to the brominated product.
  • Infrared Spectroscopy (IR):
    • Carbonyl stretch near 1700 cm$$^{-1}$$, confirming the lactam structure.
  • Purity Assessment:
    • High-performance liquid chromatography (HPLC) or gas chromatography (GC) confirms product purity greater than 95%.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-tert-butylpiperidin-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form 1-tert-butylpiperidin-2-one.

    Oxidation Reactions: Oxidation can lead to the formation of more complex piperidinone derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

    Substitution: Products include azido, thiocyano, or methoxy derivatives.

    Reduction: The major product is 1-tert-butylpiperidin-2-one.

    Oxidation: Various oxidized piperidinone derivatives can be formed.

Scientific Research Applications

3-Bromo-1-tert-butylpiperidin-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-1-tert-butylpiperidin-2-one involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, making the compound a useful intermediate in organic synthesis. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents/Features
3-Bromo-1-tert-butylpiperidin-2-one C₉H₁₆BrNO 234.14 1340526-76-2 Piperidinone ring; tert-butyl; 3-bromo
1,2-Dibromonaphthalene C₁₀H₆Br₂ 299.99 72758-17-9 Naphthalene core; 1,2-dibromo substitution
1-Bromo-3-chlorobutane C₄H₆BrCl 169.45 4935-03-9 Linear alkane; bromine and chlorine terminals
4-(3-Bromopropyl)-1,1-difluorocyclohexane C₉H₁₄BrF₂ 234.14 (estimated)* Not provided Cyclohexane ring; 1,1-difluoro; 3-bromopropyl

Note: Molecular weight for 4-(3-bromopropyl)-1,1-difluorocyclohexane is estimated based on formula C₉H₁₄BrF₂.

Key Comparative Insights

Structural Complexity and Functional Groups this compound contains a rigid piperidinone ring, which introduces both steric hindrance (tert-butyl) and a reactive ketone group. The bromine atom at position 3 is positioned for nucleophilic substitution or cross-coupling reactions . 1,2-Dibromonaphthalene (C₁₀H₆Br₂) features an aromatic naphthalene core with bromine atoms at adjacent positions, favoring electrophilic aromatic substitution or Suzuki-Miyaura coupling . 1-Bromo-3-chlorobutane (C₄H₆BrCl) is a simple dihaloalkane with terminal bromine and chlorine, commonly used in stepwise alkylation or elimination reactions. 4-(3-Bromopropyl)-1,1-difluorocyclohexane combines a cyclohexane ring with fluorinated and brominated sidechains, offering unique reactivity in fluoroorganic chemistry.

Both this compound and 4-(3-bromopropyl)-1,1-difluorocyclohexane share similar molecular weights (~234 g/mol), but their structural differences (piperidinone vs. cyclohexane) dictate divergent applications.

Halogen Diversity Bromine in this compound and 1,2-Dibromonaphthalene is more polarizable than chlorine in 1-Bromo-3-chlorobutane, enhancing its ability to participate in transition metal-catalyzed reactions.

Research and Application Considerations

  • Synthetic Utility : The tert-butyl group in this compound may stabilize intermediates in multi-step syntheses, whereas 1,2-Dibromonaphthalene is better suited for constructing polycyclic aromatic systems .
  • Biological Relevance: The piperidinone scaffold is prevalent in bioactive molecules (e.g., alkaloids), making this compound a valuable precursor in medicinal chemistry.
  • Limitations: Limited solubility data and reaction yields for these compounds highlight the need for further experimental characterization.

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